tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate
Description
tert-Butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate is a fluorinated piperazine derivative widely utilized as a pharmaceutical intermediate. Its structure features a tert-butyl carbamate group at position 1, a ketone at position 3, and a (2,5-difluorophenyl)methyl substituent at position 4 of the piperazine ring. The difluorophenyl moiety enhances lipophilicity and metabolic stability, while the tert-butyl group provides steric protection against enzymatic degradation . This compound is synthesized via condensation reactions involving tert-butyl 4-oxopiperidine-1-carboxylate and fluorinated aromatic precursors, achieving moderate yields (e.g., 50% in one protocol) .
Properties
IUPAC Name |
tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3/c1-16(2,3)23-15(22)20-7-6-19(14(21)10-20)9-11-8-12(17)4-5-13(11)18/h4-5,8H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYCGNPUCPWNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a difluorobenzene derivative.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing
Biological Activity
tert-butyl 4-[(2,5-difluorophenyl)methyl]-3-oxopiperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H18F2N2O3
- Molecular Weight : 304.31 g/mol
- CAS Number : 288573-56-8
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Key areas of focus include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in therapeutic applications targeting various diseases.
- Receptor Binding : It shows potential in binding to certain receptors, influencing signaling pathways relevant to disease mechanisms.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets effectively. The piperazine ring and the difluorophenyl group contribute significantly to its binding affinity and specificity.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |
| Receptor Interaction | Binds to receptors influencing cellular signaling |
| Antimicrobial Activity | Exhibits activity against certain bacterial strains |
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antineoplastic Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in vitro and in vivo models of cancer. The mechanism was linked to the modulation of apoptotic pathways.
- Neuroprotective Research : Another investigation focused on the neuroprotective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for Alzheimer's disease.
Applications in Research
The compound is utilized in various research domains:
- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting neurological disorders.
- Biochemical Research : Investigated for its role in enzyme inhibition and receptor binding studies.
Table 2: Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Intermediate for drug synthesis targeting neurological disorders |
| Biochemical Studies | Insights into enzyme inhibition and receptor interactions |
Comparison with Similar Compounds
Key Insights :
- The 2,5-difluorophenylmethyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to monosubstituted analogs like CAS 956828-47-0. This likely enhances binding affinity to hydrophobic enzyme pockets .
Analogs with Heterocyclic or Bulky Substituents
- tert-Butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate (CAS 1272756-41-8): Features a trifluoromethylphenyl-oxadiazole group at position 3. Compared to the target compound, this analog has a larger molecular weight (≈520 g/mol vs. ≈340 g/mol), which may limit blood-brain barrier penetration .
- tert-Butyl 4-{1-[(3S)-4-[(3-cyano-5,6,7,8-tetrahydronaphthalen-1-yl)carbonylamino]-3-(4-fluorophenyl)butyl]azetidin-3-yl}piperazine-1-carboxylate (CAS 917609-95-1): Contains a tetrahydronaphthalenyl group and an azetidine ring. The extended hydrophobic core improves target selectivity but complicates synthesis (lower yields reported) .
Solubility and Stability
- The 2,5-difluorophenylmethyl group confers moderate aqueous solubility (≈0.5 mg/mL) but superior stability in acidic conditions compared to hydroxyethyl-substituted analogs (e.g., CAS 910573-06-7), which are more hydrophilic but prone to hydrolysis .
- Trifluoromethyl-containing analogs (e.g., CAS 1272756-41-8) exhibit lower solubility (<0.1 mg/mL) due to enhanced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
